7-Bromo-4-methoxy-5-nitroindoline
Overview
Description
7-Bromo-4-methoxy-5-nitroindoline is a synthetic organic compound with the molecular formula C9H9BrN2O3 It belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of 7-Bromo-4-methoxy-5-nitroindoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide . This method yields 7-bromo-4-(bromomethyl)-2-methylindole, which can be further transformed into this compound through subsequent reactions .
Chemical Reactions Analysis
7-Bromo-4-methoxy-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced by other substituents using electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-4-methoxy-5-nitroindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-5-nitroindoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups also contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-4-methoxy-5-nitroindoline include other indole derivatives such as 7-bromo-5-nitroindoline and 4-methoxy-5-nitroindoline . These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of bromine, methoxy, and nitro groups in this compound makes it distinct and potentially more versatile in various applications .
Properties
IUPAC Name |
7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-9-5-2-3-11-8(5)6(10)4-7(9)12(13)14/h4,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJPPPIXECNNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNC2=C(C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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